
N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)isonicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)isonicotinamide, commonly known as MEK inhibitor, is a chemical compound that has gained significant attention in the field of cancer research. MEK inhibitors are a class of drugs that selectively inhibit the activity of the mitogen-activated protein kinase (MAPK) pathway, which is known to play a crucial role in cancer cell proliferation and survival. The purpose of
Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
Research into nicotinamide derivatives, such as those related to isonicotinamide, focuses on their potential therapeutic uses. Isonicotinamide itself has been studied for its role in various biochemical processes and potential therapeutic applications. For instance, derivatives of nicotinamide have been investigated for their antithrombotic and anti-inflammatory effects through actions on the endothelium. The study by Domagala et al. (2012) highlights the vasorelaxant properties of N1-methylnicotinamide in human blood vessels, suggesting a role in enhancing nitric oxide bioavailability and reducing oxidative stress (Domagala et al., 2012).
Chemical Synthesis and Applications
The chemical synthesis of related compounds showcases their potential in creating novel materials and drugs. For example, the work by Gao et al. (2017) on synthesizing carbon-11-labeled isonicotinamides for potential PET agents in Alzheimer's disease imaging demonstrates the versatility of these compounds in medical diagnostics (Gao et al., 2017). Additionally, the synthesis of novel chromone-pyrimidine coupled derivatives by Tiwari et al. (2018), which exhibited antimicrobial activity, underscores the broad applicability of these compounds in developing new therapeutic agents (Tiwari et al., 2018).
Materials Science and Corrosion Inhibition
Pyridine derivatives, closely related to the chemical structure , have been explored for their application in materials science, particularly in corrosion inhibition. Ansari et al. (2015) investigated pyridine derivatives as corrosion inhibitors for steel in acidic environments, highlighting the potential of these compounds in protecting industrial materials (Ansari et al., 2015).
Wirkmechanismus
Target of Action
The primary target of this compound is the Histone Methyltransferase EZH2 . EZH2 is the catalytic engine of the Polycomb Repressive Complex 2 (PRC2), which plays a major role in transcriptional silencing by installing methylation marks on lysine 27 of histone 3 .
Mode of Action
The compound acts as a potent and selective inhibitor of EZH2 . It competes with S-adenosyl-L-methionine (SAM), the cofactor of EZH2, thereby inhibiting the transfer of a methyl group from SAM to the ε-NH2 group of H3K27 . This prevents the formation of trimethyl marks on H3K27, leading to the derepression of targeted genes .
Biochemical Pathways
The inhibition of EZH2 affects the PRC2 pathway . PRC2 is responsible for the trimethylation of H3K27, which contributes to the modification of chromatin structure and serves to repress transcription . By inhibiting EZH2, the compound prevents the formation of H3K27me3 marks, leading to the derepression of genes that are normally silenced by this mark .
Pharmacokinetics
It is known that the compound demonstrates robust antitumor effects in a karpas-422 xenograft model when dosed at 160 mg/kg bid . This suggests that the compound has favorable absorption, distribution, metabolism, and excretion (ADME) properties that allow it to reach its target in vivo and exert its therapeutic effects.
Result of Action
The result of the compound’s action is the derepression of genes that are normally silenced by H3K27me3 marks . This can lead to changes in cellular processes and phenotypes, depending on the specific genes that are derepressed. In the context of cancer, the derepression of tumor suppressor genes or other genes that inhibit proliferation could potentially slow down or halt the progression of the disease .
Eigenschaften
IUPAC Name |
N-[2-(4-methoxy-2-methyl-6-oxopyridin-1-yl)ethyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-11-9-13(21-2)10-14(19)18(11)8-7-17-15(20)12-3-5-16-6-4-12/h3-6,9-10H,7-8H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVSYKCWIYZHRRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1CCNC(=O)C2=CC=NC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,2,2-Trifluoro-1-[1-(4-propan-2-ylphenyl)triazol-4-yl]ethanone](/img/structure/B2508717.png)
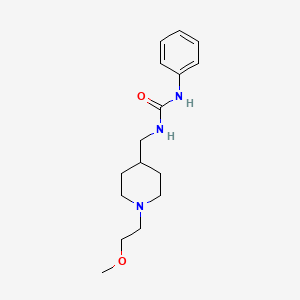
![N-[5-(dimethylcarbamoyl)-4-methyl-1,3-thiazol-2-yl]-6-methylpyrazine-2-carboxamide](/img/structure/B2508720.png)
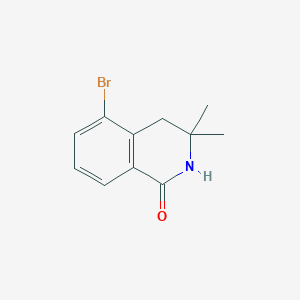
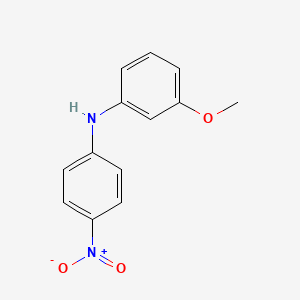
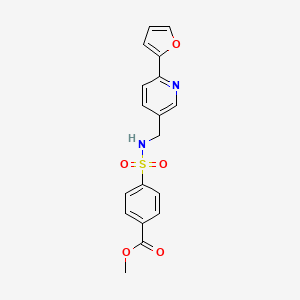


![2-(2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(3-phenylpropyl)acetamide](/img/structure/B2508732.png)
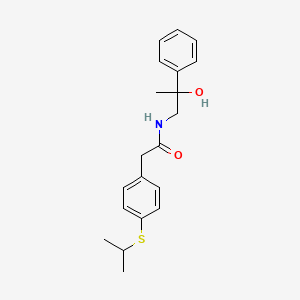

![5-chloro-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-2-nitrobenzamide](/img/structure/B2508735.png)
![2-(2-(Dimethylamino)ethyl)-6-methoxy-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2508737.png)
![2-{2-[2-(methylamino)-1,3-thiazol-4-yl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B2508739.png)